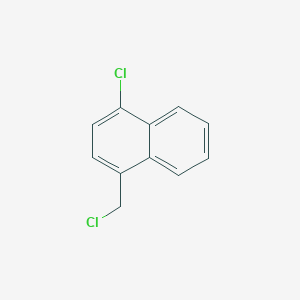

1-Chloro-4-(chloromethyl)naphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Chloro-4-(chloromethyl)naphthalene is a chemical compound with the CAS Number: 50265-01-5 . It has a molecular weight of 211.09 .

Synthesis Analysis

The synthesis of this compound involves condensing 1-chloromethyl naphthalene with various substituted anilines and heteroaryls . Another method involves the reaction of naphthalene with paraformaldehyde in the presence of FeCl, CuCl2, benzyltriethylammonium chloride, and hydrochloric acid .Molecular Structure Analysis

The molecular formula of this compound is C11H8Cl2 . The InChI Code is 1S/C11H8Cl2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2 .Chemical Reactions Analysis

The kinetics and dissociation mechanism of 1-(chloromethyl)naphthalene following 266nm photoexcitation have been studied . Intermolecular nucleophilic dearomatization of 1-chloromethyl naphthalene with various activated methylene compounds has also been investigated .Physical and Chemical Properties Analysis

The melting point of this compound is 78-79 °C, and its boiling point is 145-158 °C at a pressure of 0.5 Torr . The density is predicted to be 1.293±0.06 g/cm3 .Scientific Research Applications

1. Synthesis of Complex Chemical Structures The chemical 1-Chloro-4-(chloromethyl)naphthalene serves as a crucial intermediate in synthesizing complex chemical structures. For instance, it has been utilized in the synthesis of 1,8-Bis(2-methoxylethyl)-naphthalene through a series of reductions and reactions, showcasing its versatility in organic synthesis (Hua Wen-hao, 2009).

2. Development of Novel Synthetic Pathways Researchers have employed this compound in developing new synthetic routes, such as the creation of Trimethylenemethane Dianions, which are crucial for preparing substituted Perhydrofuro[2,3-b]furans (E. Lorenzo, F. Alonso, M. Yus, 2000).

3. Catalysis and Reaction Mechanisms The compound has been integral in studies focusing on reaction mechanisms and catalysis, particularly in lithiation processes. For example, it is involved in the lithiation of chloro-(2-chloroethyl)benzenes, providing insights into the reaction dynamics and structural configurations of the resulting products (M. Yus, D. J. Ramón, Inmaculada Gómez, 2002).

4. Materials Science and Polymer Chemistry In materials science, this compound is used to engineer smart network polymers with specific properties like selective fluorescence quenching and photodegradation in the presence of certain chloroalkanes. This indicates its role in developing materials with tailored optical and degradation properties (S. Sasaki, Yoshiyuki Sugita, M. Tokita, T. Suenobu, O. Ishitani, G. Konishi, 2017).

5. Photochemistry and Laser-Induced Reactions The compound also finds applications in photochemistry, as demonstrated by studies on the laser-induced reactions of 1,8-Bis(halomethyl)naphthalenes. These studies help understand the behavior of such compounds under laser irradiation and their potential applications in photochemical processes (A. Ouchi, Y. Koga, W. Adam, 1997).

Safety and Hazards

Mechanism of Action

Mode of Action

As a chlorinated hydrocarbon, 1-Chloro-4-(chloromethyl)naphthalene might undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule or ion that donates an electron pair) would attack the carbon atom bonded to the chlorine, leading to the replacement of the chlorine atom.

Properties

IUPAC Name |

1-chloro-4-(chloromethyl)naphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFWKWBXGOGJOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-acetamidoethyl)-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2605983.png)

![3,4-diethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2605988.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2605993.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2605994.png)

![2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole](/img/structure/B2605995.png)

![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/no-structure.png)

![{[4-Methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetic acid](/img/structure/B2606002.png)

![N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2606004.png)